(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-2-yl)methanone
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Overview
Description
This compound is a complex fusion of two distinct heterocyclic rings: an indole and a pyridoindole. Let’s break it down:
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis: One approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst.
Further Transformations: The resulting indole can undergo subsequent steps to yield related compounds, such as azepinoindoles.
Industrial Production:: Unfortunately, specific industrial-scale production methods for this compound are not widely documented. research in this area continues to evolve.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction processes could yield reduced derivatives.
Substitution: Substituents on the indole and pyridoindole rings may be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions and substituents present. Further research is needed to explore these in detail.
Scientific Research Applications
Chemistry::
Building Blocks: Researchers use this compound as a building block for more complex molecules due to its unique structure.
Drug Discovery: Its diverse reactivity makes it valuable for designing novel pharmaceuticals.
Antimicrobial Potential: Some derivatives exhibit antimicrobial activity.
Biological Studies: Investigating its effects on cellular processes and pathways.
Fine Chemicals:
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed studies are essential to uncover its precise mechanisms.
Properties
Molecular Formula |
C21H18ClN3O |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(1-methylindol-2-yl)methanone |
InChI |
InChI=1S/C21H18ClN3O/c1-24-19-5-3-2-4-13(19)10-20(24)21(26)25-9-8-18-16(12-25)15-11-14(22)6-7-17(15)23-18/h2-7,10-11,23H,8-9,12H2,1H3 |
InChI Key |
JHLDRAXMSQLVTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl |
Origin of Product |
United States |
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